1-Bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18827592
Molecular Formula: C11H10BrF3OS
Molecular Weight: 327.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrF3OS |
|---|---|
| Molecular Weight | 327.16 g/mol |
| IUPAC Name | 1-bromo-3-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H10BrF3OS/c1-17-10-5-7(4-8(16)6-12)2-3-9(10)11(13,14)15/h2-3,5H,4,6H2,1H3 |
| Standard InChI Key | MLSFHUWZSZKUAN-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC(=C1)CC(=O)CBr)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a propan-2-one backbone substituted at position 3 with a phenyl ring bearing a methylthio group (-SMe) at the 3-position and a trifluoromethyl group (-CF₃) at the 4-position. A bromine atom is attached to the carbonyl-adjacent carbon (position 1). This arrangement creates a sterically and electronically complex molecule with distinct reactivity patterns.
Key Features:
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Bromine: A potent leaving group, enabling nucleophilic substitution reactions.
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Trifluoromethyl Group: Electron-withdrawing, enhancing electrophilicity of the carbonyl and influencing intermolecular interactions.
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Methylthio Group: A sulfur-containing moiety amenable to oxidation or coordination chemistry.
The molecular formula is C₁₁H₁₀BrF₃OS, with a calculated molecular weight of 327.16 g/mol.
Synthesis and Optimization
Bromination Strategies
The synthesis of 1-bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one typically involves bromination of the parent ketone, 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS).
Example Protocol:
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Substrate: 3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one (1.0 equiv).
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Reagent: NBS (1.1 equiv) in dichloromethane (DCM).
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Conditions: Stirred at 0°C to room temperature for 6–12 hours.
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Workup: Quenched with aqueous Na₂S₂O₃, extracted with DCM, and purified via column chromatography.
Yield: ~75–85% (estimated based on analogous brominations) .
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 1 is highly susceptible to displacement by nucleophiles (e.g., amines, alkoxides), making the compound a versatile intermediate. For example:
This reactivity is critical for derivatizing the propan-2-one scaffold .
Carbonyl Chemistry
The ketone group undergoes standard transformations:
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Reduction: Catalytic hydrogenation or hydride reduction yields secondary alcohols.
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Condensation: Reaction with hydrazines or hydroxylamines forms hydrazones or oximes, useful in heterocycle synthesis.
Sulfur-Based Modifications
The methylthio group can be oxidized to sulfoxides or sulfones using agents like m-CPBA or H₂O₂, altering electronic properties and solubility .
Applications in Medicinal Chemistry
Trifluoromethyl Group in Drug Design
The -CF₃ group is a hallmark of modern pharmaceuticals, improving metabolic stability and membrane permeability. For instance, trifluoromethylated indole derivatives exhibit enhanced bioactivity . While direct evidence for 1-bromo-3-(3-(methylthio)-4-(trifluoromethyl)phenyl)propan-2-one is lacking, its structural analogs suggest potential in:
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Antimicrobial Agents: Trifluoromethyl groups disrupt microbial membrane integrity.
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Anti-inflammatory Compounds: Sulfur-containing moieties modulate cytokine pathways.
Synthetic Intermediates
The compound serves as a precursor for:
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Heterocycles: Cyclization with bifunctional nucleophiles yields pyrrolidines or pyrazoles.
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Ligand Design: Sulfur and oxygen atoms facilitate coordination to transition metals.
Comparative Analysis of Analogous Compounds
| Compound Name | Key Structural Differences | Reactivity Insights |
|---|---|---|
| 1-Bromo-3-(4-fluorophenyl)propan-2-one | Fluorine instead of -CF₃ | Lower electron-withdrawing effect |
| 1-Bromo-3-(methylthio)phenylpropan-2-one | Lacks -CF₃ group | Reduced lipophilicity |
Table 1: Structural and functional comparisons highlight the unique role of the trifluoromethyl group in enhancing electrophilicity and bioactivity.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Competing reactions during bromination may require directing groups.
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Purification: Polar byproducts from sulfur oxidation complicate isolation.
Biological Studies
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In vitro Screening: Prioritize assays for antimicrobial and kinase inhibition activity.
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Structure-Activity Relationships (SAR): Systematic derivatization to identify pharmacophores.
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